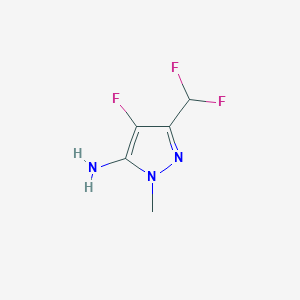

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine

Description

Properties

CAS No. |

2484774-18-5 |

|---|---|

Molecular Formula |

C5H6F3N3 |

Molecular Weight |

165.12 g/mol |

IUPAC Name |

5-(difluoromethyl)-4-fluoro-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C5H6F3N3/c1-11-5(9)2(6)3(10-11)4(7)8/h4H,9H2,1H3 |

InChI Key |

BBZQPVKQGDHMSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating reagents to introduce the CF₂H group onto a pre-formed pyrazole ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to target proteins. Additionally, the presence of the fluoro group can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine and related compounds:

Substituent Effects on Properties

Fluorine and Difluoromethyl Groups

- The 4-fluoro and 3-difluoromethyl groups in the target compound enhance its electron-withdrawing character, stabilizing the pyrazole ring and improving metabolic stability compared to non-fluorinated analogs like 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine .

- In contrast, 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine uses a difluorophenyl group at position 1, which increases aromatic interactions but reduces solubility due to higher hydrophobicity.

Steric and Electronic Modifications

- The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier substituents like the benzyl group in 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine . This likely improves membrane permeability.

- The 5-amine group is a common feature across analogs, enabling hydrogen bonding with biological targets. However, its position relative to other substituents (e.g., 5-OCHF₂ in ) alters electronic distribution and binding affinity.

Biological Activity

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a novel compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in agricultural applications as a fungicide. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential applications in crop protection.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with difluoromethyl and fluoro substituents, contributing to its unique properties and biological activities.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in fungi, leading to cell death. The compound has been shown to be effective against various phytopathogenic fungi, making it a valuable candidate for agricultural use.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a series of synthesized amides derived from this compound were tested against several phytopathogenic fungi, revealing moderate to excellent activity levels. Notably, one derivative outperformed the commercial fungicide boscalid in terms of antifungal efficacy against seven different fungal species .

| Compound | Fungal Species Tested | Efficacy |

|---|---|---|

| 9m | Alternaria spp., Fusarium spp., etc. | Higher than boscalid |

| Boscalid | Alternaria spp., Fusarium spp., etc. | Standard control |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. A quantitative structure–activity relationship (QSAR) analysis was performed on various derivatives of this compound, indicating that specific functional groups significantly enhance antifungal activity. For example, modifications that increase hydrogen bonding capabilities with SDH have been associated with improved efficacy .

Case Studies and Research Findings

A comprehensive evaluation of the antifungal properties of this compound derivatives was conducted through in vitro assays. The results indicated that several compounds displayed promising antifungal activities against common crop pathogens such as Zymoseptoria tritici and Phytophthora infestans. The study highlighted the potential for these compounds to serve as alternatives to existing fungicides .

In Vivo Studies

In vivo studies further corroborated the effectiveness of these compounds in real-world agricultural settings. Field trials demonstrated that crops treated with formulations containing this compound derivatives exhibited reduced disease incidence and improved yield compared to untreated controls .

Q & A

Q. Critical Considerations :

- Radical reactions require strict oxygen-free conditions to prevent side reactions.

- Steric hindrance from the methyl group may necessitate elevated temperatures for substitution .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Validation involves a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (δ -100 to -200 ppm for CF₂ groups) . ¹H NMR resolves methyl and amine protons, with coupling constants indicating spatial proximity of fluorine atoms .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₅H₆F₃N₃) and detects isotopic patterns characteristic of fluorine .

- X-ray Crystallography : SHELXL refinement (via programs like Olex2) resolves bond lengths and angles, critical for confirming the difluoromethyl group’s geometry .

Data Interpretation Tip : Cross-validate NMR and crystallographic data to resolve ambiguities in tautomeric forms or rotational isomers .

Advanced: What strategies resolve contradictions in crystallographic data for fluorinated pyrazoles?

Methodological Answer:

Contradictions often arise from disorder in fluorine positions or twinning . Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality (e.g., Bruker APEX II diffractometer) .

- SHELXL refinement : Employ restraints for disordered fluorine atoms and apply TWIN/BASF commands to model twinning .

- Validation metrics : Ensure data-to-parameter ratios > 10 and R-factor gaps (R₁ – wR₂) < 2% .

Example : In a triclinic crystal system (space group P1), anisotropic displacement parameters for fluorine atoms reduce overfitting .

Advanced: How does the fluorine substitution pattern influence biological activity?

Methodological Answer:

Fluorine’s electronegativity and steric effects modulate bioactivity through:

-

Hydrogen-bond interactions : Fluorine acts as a hydrogen-bond acceptor, enhancing binding to targets like kinases or proteases .

-

Metabolic stability : Difluoromethyl groups resist oxidative degradation compared to non-fluorinated analogs, prolonging half-life in vitro .

-

Structure-Activity Relationship (SAR) :

Compound Modification Biological Effect (Example) Reference CF₂ vs. CH₃ at position 3 10-fold increase in enzyme inhibition Fluorine at position 4 Improved solubility (logP reduction)

Experimental Design : Compare IC₅₀ values against analogs with varying fluorine positions using enzyme inhibition assays .

Advanced: What challenges arise in interpreting NMR data for fluorinated pyrazoles?

Methodological Answer:

Key challenges include:

- ¹⁹F-¹H coupling : Fluorine’s spin-½ nucleus splits adjacent proton signals (e.g., J₃-F ~ 15–20 Hz for pyrazole rings). Use ¹H-¹⁹F HOESY to confirm spatial proximity .

- Isotopic effects : ¹⁹F shifts vary with solvent polarity (e.g., Δδ ~ 2 ppm in DMSO vs. CDCl₃) .

- Dynamic effects : Rotameric equilibria in difluoromethyl groups broaden signals at room temperature. Collect data at low temperatures (e.g., -40°C) to freeze conformers .

Case Study : In 3-(difluoromethyl)-4-fluoro derivatives, geminal F-F coupling (²J₆₇ ~ 250 Hz) confirms the CF₂ group’s presence .

Advanced: How to design experiments to assess this compound’s enzyme inhibition mechanisms?

Methodological Answer:

A multi-disciplinary approach is recommended:

Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonds with Ser or Tyr residues) .

X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to resolve binding modes at 1.5–2.0 Å resolution .

Pitfalls : Fluorine’s electron-withdrawing effects may alter protonation states of active-site residues, requiring pH-controlled assays .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Toxicity : Fluorinated pyrazoles may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the difluoromethyl group .

- Waste Disposal : Neutralize with aqueous Ca(OH)₂ to precipitate fluoride ions before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.